molecular formula C10H10N2O B8295212 5-Cyclopropyl-6-hydroxymethyl-pyridine-2-carbonitrile

5-Cyclopropyl-6-hydroxymethyl-pyridine-2-carbonitrile

Cat. No. B8295212
M. Wt: 174.20 g/mol
InChI Key: PNYWDOPRMCYILE-UHFFFAOYSA-N
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Patent
US09303012B2

Procedure details

A solution of 5-cyclopropyl-6-hydroxymethyl-pyridine-2-carbonitrile (0.1 g, 0.6 mmol), CBr4 (0.8 g, 1.2 mmol), PPh3 (0.3 g, 1.2 mmol) in THF (10 mL) was stirred for 12 h at 40° C. The solvent was removed under reduced pressure and the crude product purified by flash column chromatography (silica gel, 3 g, eluting with 25% ethyl acetate in petroleum ether) to give the title compound (0.1 g, 74%) as yellow solid; MS (EI): m/e=236.9 [M+H]+.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[CH:6][C:7]([C:12]#[N:13])=[N:8][C:9]=2[CH2:10]O)[CH2:3][CH2:2]1.C(Br)(Br)(Br)[Br:15].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1>[Br:15][CH2:10][C:9]1[N:8]=[C:7]([C:12]#[N:13])[CH:6]=[CH:5][C:4]=1[CH:1]1[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(CC1)C=1C=CC(=NC1CO)C#N
Name
Quantity
0.8 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
0.3 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product purified by flash column chromatography (silica gel, 3 g, eluting with 25% ethyl acetate in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC(=N1)C#N)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.